Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride
Description
Nomenclature and Identification
Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride is systematically identified through multiple nomenclature systems and chemical databases. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as cyclopropyl-(2,6-dichlorophenyl)methanamine, with the hydrochloride salt form being the most commonly studied derivative. The Chemical Abstracts Service has assigned the registry number 2988382-61-0 specifically to the S-enantiomer of the hydrochloride salt. The base compound, without the hydrochloride counterion, carries the registry number 1270450-46-8.
The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for the hydrochloride salt is expressed as NC@HC1CC1.Cl, indicating the specific stereochemical configuration of the S-enantiomer. The International Chemical Identifier key SWGWGQCLNDAYFF-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. The compound's three-dimensional structure features a cyclopropyl group directly attached to the carbon bearing the methanamine functionality, with the 2,6-dichlorophenyl ring providing additional steric bulk and electronic effects.
The compound exists in multiple stereoisomeric forms, with particular attention given to the S-enantiomer due to its enhanced biological activity profiles. The absolute configuration around the carbon center bearing both the cyclopropyl and dichlorophenyl substituents determines the spatial arrangement crucial for biological interactions. The hydrochloride salt formation enhances water solubility compared to the free base, making it more suitable for biological and pharmaceutical applications.
Historical Context and Discovery
The development of this compound emerged from systematic investigations into cyclopropylmethanamine derivatives as potential pharmaceutical agents. The compound was first documented in patent literature related to selective serotonin receptor agonists, specifically targeting the 5-hydroxytryptamine 2C receptor subtype. These initial studies, dating to the mid-2010s, established the foundational understanding of how cyclopropyl-substituted methanamines could serve as selective receptor modulators.
The historical significance of this compound class stems from earlier research into dopamine and serotonin receptor pharmacology, where researchers recognized that specific structural modifications to simple methanamine scaffolds could dramatically alter receptor selectivity and binding affinity. The incorporation of the 2,6-dichlorophenyl substituent represented a strategic design choice, as the chlorine atoms at the ortho positions provide both steric hindrance and electronic modulation through their electron-withdrawing properties. This substitution pattern was selected based on structure-activity relationship studies that demonstrated enhanced selectivity profiles compared to other halogenation patterns.
The compound gained prominence in research databases beginning in 2016, when PubChem first catalogued the base structure. Subsequent years saw increased synthetic efforts and biological evaluation, with particular focus on understanding the stereochemical requirements for biological activity. The S-enantiomer emerged as the preferred form for most applications, leading to specific synthetic methodologies for its preparation and characterization.
Research Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance in contemporary medicinal chemistry research, particularly in the development of central nervous system-active compounds. The compound's structural features make it an exemplary case study for understanding how specific substituent patterns influence biological activity and receptor selectivity. Research has demonstrated that the 2,6-dichlorophenyl substitution pattern provides optimal spatial orientation for interaction with serotonin receptor binding sites, while the cyclopropyl group contributes essential hydrophobic interactions.
From an organic chemistry perspective, the compound presents unique synthetic challenges and opportunities. The presence of the cyclopropyl ring introduces conformational constraints that must be carefully managed during synthesis, while the dichlorophenyl moiety requires selective synthetic approaches to avoid undesired substitution reactions. Synthetic methodologies developed for this compound have contributed to broader understanding of cyclopropylmethanamine preparation, including stereoselective synthesis techniques and chiral resolution methods.
The compound has served as a lead structure for the development of related therapeutic agents, with particular emphasis on its potential applications in obesity treatment and neuropsychiatric disorders. The specific receptor selectivity profile exhibited by this compound has informed the design of next-generation therapeutic candidates with improved efficacy and reduced side-effect profiles. Current research continues to explore structural modifications that maintain the favorable selectivity characteristics while optimizing other pharmacological properties such as metabolic stability and bioavailability.
Research investigations have also focused on understanding the molecular basis of the compound's selectivity through computational modeling and structural biology approaches. These studies have revealed the importance of the specific three-dimensional arrangement achieved by the combination of the cyclopropyl and dichlorophenyl substituents in creating optimal complementarity with target receptor binding sites. Such insights have broader implications for the rational design of receptor-selective pharmaceutical agents across multiple therapeutic areas.
Properties
IUPAC Name |
cyclopropyl-(2,6-dichlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6;/h1-3,6,10H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJNYNVBAQNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride is a synthetic compound notable for its biological activity, particularly its interaction with neurotransmitter receptors and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN·HCl
- Molecular Weight : Approximately 219.66 g/mol
- Form : Typically exists as a hydrochloride salt, enhancing solubility in aqueous solutions.
The compound features a cyclopropyl group linked to a 2,6-dichlorophenyl moiety, which contributes to its unique biological profile.
This compound primarily acts as a selective agonist for the 5-HT2C receptor , a subtype of serotonin receptors involved in various physiological functions including mood regulation and appetite control. The interaction with this receptor suggests potential implications in treating mood disorders and obesity.
Key Mechanisms:
- Binding Affinity : The compound selectively binds to the 5-HT2C receptor, influencing neurotransmission and potentially modulating behavioral responses.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, altering biochemical processes.
- Gene Regulation : Interacts with transcription factors to modulate gene expression related to neurochemical signaling.
Biological Activity
Research indicates that this compound exhibits various biological activities:
-
Neuropharmacological Effects :
- Acts on serotonin pathways, which may affect mood and anxiety levels.
- Potential use in treating conditions like depression and anxiety disorders due to its receptor selectivity.
-
Antimicrobial Properties :
- Preliminary studies suggest potential antimicrobial effects against resistant strains of bacteria. Similar compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity :
Case Studies and Experimental Data
Comparative Analysis with Related Compounds
This compound shares structural similarities with other compounds that exhibit varying biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropyl(2,4-dichlorophenyl)methanamine | Similar cyclopropyl and dichlorophenyl structure | Different substitution pattern on the phenyl ring |
| Cyclopropyl(phenyl)methanamine | Contains a phenyl group instead of dichlorinated variant | Lacks halogen substituents |
| 2-(Cyclopropyl)aniline | Contains an aniline structure with a cyclopropane | Simpler structure without halogenation |
Scientific Research Applications
5-HT2C Receptor Agonism
One of the most significant applications of cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride is its role as a selective agonist for the 5-HT2C receptor. This receptor is involved in various neurological processes, including mood regulation and appetite control. As such, compounds that selectively target this receptor are being investigated for their potential in treating mood disorders and obesity .
Research has shown that this compound demonstrates promising pharmacological profiles. For instance, studies indicate that it possesses good selectivity against other serotonin receptors (5-HT2A and 5-HT2B), which reduces the likelihood of side effects commonly associated with non-selective agonists .
Anti-Tubercular Properties
In addition to its serotonergic activity, this compound may exhibit anti-tubercular properties. Compounds with similar structures have been shown to be effective against resistant strains of tuberculosis, suggesting that this compound could be explored further in this context.
Selectivity and Efficacy
A study focusing on a series of novel compounds related to this compound highlighted its potent agonistic activity at the 5-HT2C receptor. The compound was evaluated in animal models for its effects on hyperlocomotion and cognitive functions. Results indicated that it successfully reduced d-amphetamine-stimulated hyperlocomotion while restoring prepulse inhibition disrupted by amphetamines .
Furthermore, it exhibited minimal cataleptic effects compared to traditional antipsychotics like haloperidol, marking it as a potential candidate for treating schizophrenia-related behaviors without significant motor side effects .
Structural Comparisons
The uniqueness of this compound lies in its specific substitution pattern compared to other similar compounds. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cyclopropyl(2,4-dichlorophenyl)methanamine | Similar cyclopropyl and dichlorophenyl | Different substitution pattern on the phenyl ring |
| Cyclopropyl(phenyl)methanamine | Contains a phenyl group | Lacks halogen substituents |
| 2-(Cyclopropyl)aniline | Aniline structure with a cyclopropane | Simpler structure without halogenation |
This table illustrates how this compound stands out due to its specific structural characteristics that enhance its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride with analogous compounds:
Key Observations:
Substituent Effects: The 2,6-dichlorophenyl group is shared with clonidine and guanfacine, which are clinically used α₂-adrenergic agonists. Replacement of chlorine with fluorine (e.g., 2,5-difluorophenyl analog) reduces molecular weight and may enhance metabolic stability due to fluorine’s electronegativity .
Stability and Handling :
- Clonidine hydrochloride is classified as hazardous under OSHA standards, while the target compound requires inert storage conditions, indicating reactivity under ambient conditions .
- Guanfacine’s instability at neutral pH contrasts with its stability in basic conditions, highlighting the importance of pH-dependent degradation pathways, which may also apply to the target compound .
Pharmacological Implications (Inferred)
While direct pharmacological data for cyclopropyl(2,6-dichlorophenyl)methanamine HCl are absent, comparisons with clonidine and guanfacine suggest hypotheses:
- Adrenergic Receptor Binding : The 2,6-dichlorophenyl moiety is critical for α₂-adrenergic activity in clonidine. The cyclopropyl group’s steric bulk might reduce receptor affinity but improve selectivity for peripheral vs. central receptors .
- CNS Penetration : Smaller molecular weight analogs (e.g., 2,5-difluorophenyl derivative) may cross the blood-brain barrier more efficiently, whereas the dichlorophenyl group’s hydrophobicity could limit solubility .
Preparation Methods
Cyclopropanation: Formation of the Cyclopropyl Moiety
The cyclopropyl ring is introduced predominantly via cyclopropanation reactions, which involve the addition of a carbene or carbenoid species to an alkene precursor. Common synthetic routes include:
[2+1] Cycloaddition of diazomethane or diazo compounds to 2,6-dichlorostyrene derivatives, producing the cyclopropyl ring fused to the aromatic system.
Use of trimethylsulfoxonium iodide with strong bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) to generate the cyclopropane ring from α,β-unsaturated esters or acids.
These methods allow for the formation of the strained cyclopropane ring with high regio- and stereoselectivity when optimized.
Attachment of the Methanamine Group
The methanamine moiety is typically introduced via:
Reductive amination , where 2,6-dichlorobenzaldehyde derivatives react with cyclopropyl-containing amines in the presence of reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) in solvents like dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol.
Nucleophilic substitution reactions, where an amine nucleophile displaces a suitable leaving group on a cyclopropyl intermediate.
Optimization of stoichiometric ratios (1.5–2.0 equivalents of reducing agent) and reaction times (12–24 hours) is critical for maximizing yield and purity.
Formation of the Hydrochloride Salt
The free base of cyclopropyl(2,6-dichlorophenyl)methanamine is converted into its hydrochloride salt by treatment with hydrochloric acid (HCl) in aqueous or organic media. This salt formation enhances:
Solubility and stability of the compound.
Facilitates purification via recrystallization, often performed in ethanol/water mixtures.
Enables better handling and storage for research and industrial applications.
Industrial Scale Synthesis Considerations
Industrial synthesis focuses on:
Use of efficient catalysts and controlled reaction conditions (temperature, solvent, time) to maximize yield and reduce by-products.
Application of purification techniques such as recrystallization and chromatographic methods to achieve purity levels ≥95%.
Stability considerations under reactive conditions, ensuring minimal degradation during processing (e.g., ring strain stability under pH 4–7 and temperatures below 150°C).
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclopropanation | Carbene addition | Diazomethane or trimethylsulfoxonium iodide, NaH/NaOH, DMSO | High regioselectivity, ring strain formation |
| Aromatic substitution | Electrophilic substitution | Chlorination reagents or use of 2,6-dichlorostyrene | Ensures 2,6-dichlorophenyl substitution |
| Reductive amination | Nucleophilic substitution | NaBH(OAc)₃ in DCE or NaBH₄ in methanol | Optimized equivalents and time improve yield |
| Salt formation | Acid-base reaction | HCl aqueous or organic solution | Enhances solubility and stability |
| Purification | Recrystallization | Ethanol/water mixtures | Achieves ≥95% purity |
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the cyclopropane ring protons (δ 1.2–1.8 ppm) and aromatic protons (δ 6.8–7.5 ppm), with coupling constants supporting stereochemistry.
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks with <3 ppm deviation.
High-Performance Liquid Chromatography (HPLC) : Assesses purity, typically using reverse-phase C18 columns with UV detection at 254 nm.
Research Findings on Stability and Reactivity
The cyclopropane ring exhibits notable stability under neutral to slightly acidic conditions (pH 4–7) with less than 5% degradation over 48 hours at 25°C.
Under strongly basic conditions (pH >10) or elevated temperatures (>150°C), degradation occurs via ring-opening or decomposition to chlorinated aromatics.
The 2,6-dichlorophenyl substitution enhances electrophilicity, facilitating nucleophilic substitution and coupling reactions critical for further functionalization.
Comparative Notes
Compared to non-halogenated analogs, the 2,6-dichlorophenyl group increases reactivity and regioselectivity in aromatic substitution.
The cyclopropane ring's strain influences oxidation and reduction pathways, with selective oxidation leading to ring-opening products under strong oxidants like potassium permanganate.
Q & A
Q. What are the optimal synthetic routes for Cyclopropyl(2,6-dichlorophenyl)methanamine hydrochloride, and how can reaction yields be improved?
The synthesis typically involves cyclopropanation of a dichlorophenyl precursor followed by amine functionalization. Key steps include:
- Cyclopropanation : Using catalysts like rhodium(II) acetate or copper(I) iodide to form the cyclopropyl ring .
- Amine introduction : Reductive amination with sodium cyanoborohydride or lithium aluminum hydride (LiAlH4) under inert conditions .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water .
To improve yields, optimize reaction temperatures (e.g., −78°C for cyclopropanation) and stoichiometric ratios (e.g., 1.2 equivalents of reducing agents). Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry (e.g., trans/cis isomers via coupling constants) and amine proton shifts .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 252.568) and detects impurities .
- HPLC : Quantifies purity (>95% achieved using C18 columns with acetonitrile/water gradients) .
- X-ray crystallography : Resolves absolute stereochemistry for enantiopure forms .
Q. How can researchers design initial biological screening assays for this compound?
- In vitro receptor binding : Screen against serotonin (5-HT2C) or dopamine receptors via radioligand displacement assays (IC50 values) .
- Cellular assays : Measure anti-inflammatory activity (e.g., TNF-α inhibition in RAW 264.7 macrophages) .
- ADME profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability .
Advanced Research Questions
Q. How do enantiomeric differences impact pharmacological activity?
- Chiral resolution : Separate (R)- and (S)-enantiomers via chiral HPLC (Chiralpak AD-H column) .
- Activity comparison : Enantiopure forms may show 10–100x differences in receptor binding. For example, (S)-enantiomers often exhibit higher 5-HT2C affinity .
- Mechanistic insight : Molecular docking reveals stereospecific hydrogen bonding with receptor residues (e.g., Asp134 in 5-HT2C) .
Q. What strategies resolve contradictions in receptor binding data across studies?
- Control variables : Standardize assay conditions (pH, temperature, buffer composition) to minimize variability .
- Orthogonal assays : Validate radioligand data with functional assays (e.g., cAMP inhibition for GPCR activity) .
- Structural analogs : Compare with derivatives lacking the cyclopropyl group to isolate structural contributions .
Q. How can metabolic pathways and toxicity be systematically evaluated?
- In vitro metabolism : Incubate with human liver microsomes + NADPH, identify metabolites via LC-MS/MS .
- Toxicology screening : Assess nephrotoxicity in Fischer 344 rats (dose: ≥0.05 mM) or hepatotoxicity in HepG2 cells .
- Reactive intermediates : Trap electrophilic metabolites (e.g., quinone imines) with glutathione .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to identify stable conformations .
- QSAR modeling : Use Hammett constants for substituent effects on dichlorophenyl rings .
- Free energy perturbation (FEP) : Calculate ΔΔG for cyclopropyl vs. cyclobutyl analogs .
Q. How can researchers address solubility and formulation challenges?
- Co-solvents : Use PEG-400 or Captisol® to enhance aqueous solubility (>1 mg/mL) .
- Salt forms : Compare hydrochloride vs. mesylate salts for crystallinity and bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained CNS delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
